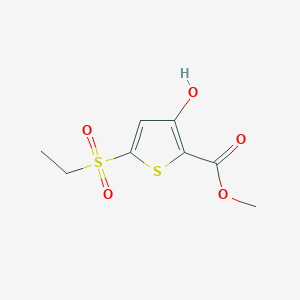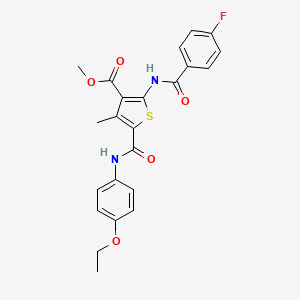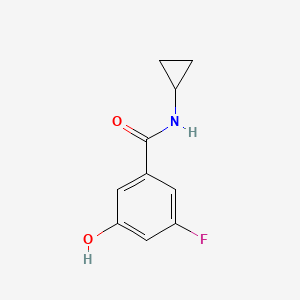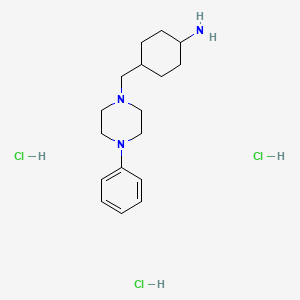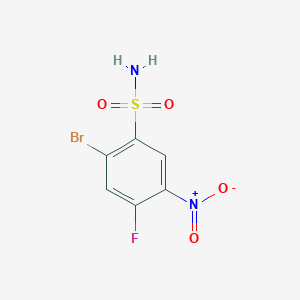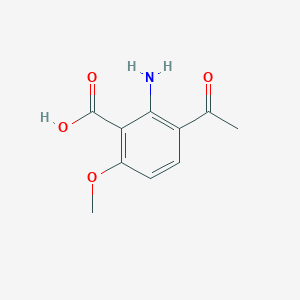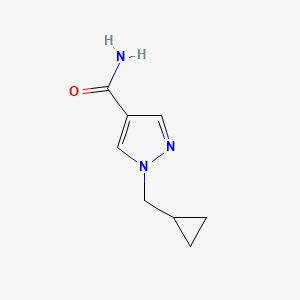![molecular formula C12H16F2N2 B12071805 3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B12071805.png)
3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine is an organic compound that features a pyrrolidine ring substituted with difluoro groups. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of maleic anhydride with aromatic amines, followed by ring closure and functionalization . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoro groups can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules. The pyrrolidine ring can also contribute to the compound’s biological activity by influencing its three-dimensional structure and stereochemistry .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a building block for many bioactive compounds.
3-Fluoro-2-(pyrrolidin-1-yl)pyridine: A fluorinated pyridine derivative with similar structural features.
Indole Derivatives: Compounds containing an indole nucleus, which have diverse biological activities.
Uniqueness
3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine is unique due to the presence of both the difluoro groups and the pyrrolidine ring. This combination can enhance the compound’s biological activity and selectivity, making it a valuable scaffold for drug discovery and development .
属性
分子式 |
C12H16F2N2 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
3-[2-(3,3-difluoropyrrolidin-1-yl)ethyl]aniline |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)5-7-16(9-12)6-4-10-2-1-3-11(15)8-10/h1-3,8H,4-7,9,15H2 |
InChI 键 |
MWPAQAMFRNBFFY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1(F)F)CCC2=CC(=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


